7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a tetrahydroquinazoline-2,4-dione core, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a 3-chlorophenyl group through nucleophilic substitution reactions. The tetrahydroquinazoline-2,4-dione core is then introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The piperazine ring and the tetrahydroquinazoline-2,4-dione core may interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine ring and chlorophenyl group but differs in the substituents on the piperazine ring.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Similar piperazine derivative with a different substituent on the piperazine ring.
Uniqueness
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of the piperazine ring with the tetrahydroquinazoline-2,4-dione core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-31-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)30)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSMGMHVYYKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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